3-Amino-2-ethylthio-4-methylpyridine
Description
3-Amino-2-ethylthio-4-methylpyridine is a pyridine derivative featuring a unique substitution pattern: an amino group at position 3, an ethylthio group at position 2, and a methyl group at position 2. This arrangement imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2S/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3,9H2,1-2H3 |
InChI Key |
HNQXNJXIPKECLM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CC(=C1N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 3-Amino-2-ethylthio-4-methylpyridine with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and synthesis methods:
Physicochemical and Electronic Properties
- Electron-Donating vs. Withdrawing Effects: The ethylthio group (–S–C₂H₅) in this compound is electron-donating due to sulfur’s lone pairs, enhancing aromatic ring electron density. This contrasts with the electron-withdrawing nitro group (–NO₂) in 4-Methyl-3-nitropyridin-2-amine, which reduces basicity and stabilizes negative charges . Trimethylsilyl-ethynyl groups in 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine introduce steric bulk and alter solubility via hydrophobic interactions .
- In contrast, chloro or TMS-ethynyl substituents (e.g., in ) reduce polarity, favoring organic-phase reactions .
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : CAPIC () is synthesized via a multi-step process involving Knoevenagel condensation, cyclization, chlorination, and Hofmann degradation.
-
Thiolation : The chloride at position 2 is displaced by an ethylthiolate anion (SEt⁻) under basic conditions.
-
Reagents : Ethyl mercaptan (EtSH) with a base (e.g., NaOH or KOH) or sodium ethanethiolate (NaSEt).
-
Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
-
Temperature : Elevated temperatures (80–120°C) may be required to overcome aromatic ring deactivation by electron-withdrawing groups.
-
Example Protocol (Adapted from):
Challenges :
-
Competing hydrolysis of the chloro group under basic conditions.
Direct Cyclization with Ethylthio-Containing Building Blocks
An alternative strategy involves constructing the pyridine ring with the ethylthio group pre-installed. This method is inspired by cyclization reactions used for thienopyridines.
Key Steps:
-
Knoevenagel Condensation : Combine a β-ketoester (e.g., ethyl acetoacetate) with a nitrile (e.g., malononitrile) to form a dicyano intermediate.
-
Cyclization : Acid-catalyzed cyclization introduces the pyridine core. If ethylthio-containing reagents are incorporated early, the substituent is retained in the final structure.
Advantages :
-
Avoids post-synthetic modification, reducing steps.
-
Higher regioselectivity if the ethylthio group directs cyclization.
Limitations :
-
Limited precedent for ethylthio incorporation in such cyclizations.
-
Risk of side reactions due to sulfur’s nucleophilicity.
Transition-metal catalysis offers a modern approach to installing ethylthio groups. While not directly cited in the provided sources, methodologies for analogous compounds suggest feasibility.
Suzuki-Miyaura Coupling
-
Substrate : 3-Amino-2-bromo-4-methylpyridine.
-
Reagent : Ethylthiol boronic ester (EtS-Bpin).
Conditions :
-
Solvent: Dioxane/water mixture.
-
Base: K₂CO₃.
-
Temperature: 80–100°C.
Challenges :
-
Limited stability of ethylthiol boronic esters.
-
Competing protodeboronation.
Functional Group Interconversion
From Methylthio to Ethylthio
Methylthio analogs (e.g., 2-methylthio-4-methylpyridine) can undergo alkylation to introduce the ethyl group:
Reaction :
Subsequent nitration and reduction (e.g., HNO₃/H₂SO₄ followed by H₂/Pd-C) could introduce the amino group at position 3.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Q & A
Q. What mechanistic insights explain the unexpected formation of byproducts during the oxidation of this compound?
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